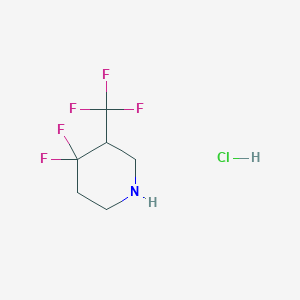

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride

Description

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by its fluorine substituents, which can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates .

Properties

IUPAC Name |

4,4-difluoro-3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKZZYGPLOLFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method involves the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative fluorinating agents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Fluorination Reactions

The compound’s fluorine atoms are introduced via electrophilic fluorination or deoxyfluorination strategies. Key methods include:

-

Electrophilic Fluorination : Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® to replace hydroxyl or hydrogen groups with fluorine. This method is critical for achieving regioselectivity in the piperidine ring .

-

Deoxyfluorination : Employing DAST (diethylaminosulfur trifluoride) or its derivatives to convert ketones or alcohols into fluorinated analogs. For example, DAST-mediated fluorination of 4-ketopiperidine precursors yields 4,4-difluoro derivatives .

Table 1: Fluorination Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Electrophilic | NFSI, TBAT, CH₂Cl₂, 0°C to RT | 64% | |

| Deoxyfluorination | DAST, CH₂Cl₂, -78°C to RT | 58% |

Substitution Reactions

The trifluoromethyl group and fluorine atoms participate in nucleophilic and electrophilic substitutions :

-

Nucleophilic Substitution : The trifluoromethyl group undergoes displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

-

Electrophilic Substitution : Fluorine atoms can be replaced by aryl or alkyl groups via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

Table 2: Substitution Reactions

Oxidation and Reduction

-

Oxidation : The piperidine ring is oxidized to form N-oxides using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups introduced during synthesis, restoring amine functionality .

Table 3: Redox Reactions

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C to RT, 4h | Piperidine N-oxide | 85% | |

| Reduction | LiAlH₄, THF, reflux, 2h | Deoxygenated piperidine | 91% |

Coupling Reactions

The compound serves as a scaffold for cross-coupling reactions to generate bioactive molecules:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts (e.g., BrettPhos Pd G3) .

-

Heck Reaction : Introduces alkenes via palladium-mediated coupling .

Table 4: Coupling Reactions

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic applications in the treatment of various diseases due to its biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit selective cytotoxicity against malignant cells. A study demonstrated significant toxicity against human cancer cell lines, suggesting its potential as a targeted cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in biological processes. For instance, it has shown strong inhibitory activity against acetylcholinesterase, which is critical in treating Alzheimer's disease .

- Orexin Receptor Modulation : Compounds similar to 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride have been identified as potential orexin receptor antagonists, which may be useful in treating conditions such as hypertension and heart failure .

Agrochemicals

The compound is also explored for its applications in agrochemical formulations. Its unique chemical properties contribute to the development of more effective pesticides and herbicides that outperform traditional compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of agrochemical agents .

Material Science

In material science, this compound is utilized in creating polymers and coatings with specific properties. The incorporation of fluorinated compounds often results in materials with enhanced durability and resistance to environmental degradation.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of piperidine derivatives on human malignant cells (HL-60 leukemia and HSC squamous cell carcinoma lines). The results indicated that these compounds were significantly more toxic to cancer cells compared to non-malignant cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Enzyme Interaction Studies

In silico docking studies assessed the binding interactions of synthesized piperidine derivatives with various enzymes. These studies revealed favorable binding affinities that correlate with observed biological activities, supporting the development of these compounds for therapeutic applications .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structurally related fluorinated piperidine derivatives and their similarity scores (based on molecular descriptors) are summarized below:

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | 0.83 | Difluoro substitution at 4-position |

| 3,3-Difluoropiperidine hydrochloride | 496807-97-7 | 0.71 | Difluoro substitution at 3-position |

| 4-Fluoro-4-methylpiperidine hydrochloride | 1023305-87-4 | 0.67 | Monofluoro and methyl groups at 4-position |

| Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | 2231665-41-9 | N/A | Ester group at 3-position |

Key Observations :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Water Solubility | LogP (Predicted) |

|---|---|---|---|---|

| 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride | C₆H₈F₅N•HCl (inferred) | ~240.6 | Moderate* | ~1.8–2.5* |

| 4-(Diphenylmethoxy)piperidine hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | Low | ~3.5 |

| Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | C₈H₁₂F₂NO₂•HCl | ~239.6 | Moderate | ~1.2 |

Notes:

- The trifluoromethyl group increases lipophilicity (LogP) compared to non-CF₃ analogs like 4,4-Difluoropiperidine hydrochloride.

- 4-(Diphenylmethoxy)piperidine hydrochloride exhibits markedly lower solubility due to its bulky diphenylmethoxy group, emphasizing the impact of substituent size on physicochemical behavior .

Biological Activity

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring with two fluorine atoms at the 4-position and a trifluoromethyl group at the 3-position. This unique configuration is hypothesized to enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that fluorinated piperidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4,4-Difluoro-3-(trifluoromethyl)piperidine | Staphylococcus aureus | 15 µg/mL |

| 4,4-Difluoro-3-(trifluoromethyl)piperidine | Escherichia coli | 20 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of fluorine atoms may enhance interactions with cellular targets involved in proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 12 µM

- MCF-7: IC50 = 15 µM

- A549: IC50 = 18 µM

These findings indicate that the compound exhibits potent anticancer activity, warranting further investigation into its mechanisms.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Receptor Interaction : Preliminary studies suggest interactions with specific receptors that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of fluorination in enhancing biological activity. Compounds lacking fluorine substitutions generally exhibited lower potency in both antimicrobial and anticancer assays.

| Modification | Biological Activity Impact |

|---|---|

| No Fluorine | Reduced potency against bacteria and cancer cells |

| Monofluorinated | Moderate activity observed |

| Difluorinated | Enhanced activity against multiple targets |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a piperidine scaffold and introduce fluorine atoms at the 4,4-positions via electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

- Step 2 : Introduce the trifluoromethyl group at position 3 using a trifluoromethylation agent (e.g., TMSCF₃ or Umemoto’s reagent) under anhydrous conditions.

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.

- Step 4 : Form the hydrochloride salt by treating the free base with HCl gas in diethyl ether.

- Optimization : Monitor reaction progress using TLC and adjust catalyst loading (e.g., Pd/C for hydrogenation steps) or temperature (e.g., −78°C for fluorination) to minimize side products. Reference catalytic hydrogenation conditions from similar piperidine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., trifluoromethyl groups at δ ~120 ppm in ¹³C NMR; piperidine ring protons at δ 2.5–3.5 ppm).

- LC-MS : Confirm molecular weight ([M+H]+ expected at m/z ~248, adjusted for HCl salt) and detect impurities.

- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values.

- XRD : Resolve crystal structure to confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s physicochemical properties and target binding?

- Methodology :

- Comparative Studies : Synthesize analogs with varying fluorine substitutions (e.g., monofluoro vs. difluoro) and measure properties:

- LogP : Assess hydrophobicity via shake-flask method.

- pKa : Use potentiometric titration to evaluate basicity changes (fluorine’s electron-withdrawing effect reduces amine pKa) .

- Docking Simulations : Perform molecular dynamics to analyze interactions with targets (e.g., GPCRs or enzymes). Fluorine’s stereoelectronic effects may enhance binding via C-F···H-N or halogen bonds .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If one study reports high potency against a serotonin receptor while another shows no activity:

- Step 1 : Verify compound purity (HPLC-MS) and salt form (XRD).

- Step 2 : Replicate assays under standardized conditions (e.g., cell line, buffer pH, incubation time).

- Step 3 : Explore off-target effects using proteome-wide screening (e.g., CETSA or thermal shift assays).

- Step 4 : Compare pharmacokinetics (e.g., metabolic stability in liver microsomes) to rule out rapid degradation .

Q. How can metabolic pathways of this compound be predicted and validated?

- In Silico Prediction : Use software like MetaSite or GLORYx to identify likely sites of oxidation (e.g., piperidine ring) or defluorination.

- In Vitro Validation :

- Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS.

- Synthesize putative metabolites (e.g., hydroxylated derivatives) and test for activity .

Methodological Challenges and Solutions

Q. How to address low yields in trifluoromethylation steps?

- Root Cause : Competing side reactions (e.g., decomposition of trifluoromethylating agents).

- Solutions :

- Use stabilized reagents like CF₃SO₂Na under copper catalysis.

- Optimize solvent polarity (e.g., DMF for polar intermediates) and inert atmosphere (Ar/N₂) .

Q. What safety protocols are critical during synthesis and handling?

- Hazards : Hydrofluoric acid (HF) release during defluorination; HCl gas toxicity.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.